4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol
Description
4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a benzothiazole core fused to a pyrazole ring, which is further linked to a 6-ethyl-substituted benzene-1,3-diol moiety. The benzothiazole group is known for its electron-deficient nature, enabling π-π stacking interactions, while the pyrazole ring offers hydrogen-bonding capabilities through its NH group . The ethyl substituent on the benzene ring likely enhances lipophilicity, influencing membrane permeability and metabolic stability .
Synthetic routes for analogous pyrazole-benzothiazole hybrids typically involve cyclocondensation reactions or Suzuki-Miyaura couplings, with structural validation via $^1$H/$^{13}$C NMR and mass spectrometry (EI-MS) .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-2-10-7-11(15(23)8-14(10)22)17-12(9-19-21-17)18-20-13-5-3-4-6-16(13)24-18/h3-9,22-23H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVSWNEDMQEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
-
Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)
-
Solvent : 1,4-Dioxane/water (4:1) or DMSO/acetonitrile
-
Temperature : 80–110°C (conventional heating) or 150°C (microwave)
Microwave irradiation significantly improves efficiency, reducing reaction times from 12 hours to 15 minutes while maintaining yields of 38–69%.
Functionalization of the Benzene Diol Core
The final step involves attaching the benzothiazole-pyrazole hybrid to the 6-ethylbenzene-1,3-diol backbone. This is achieved via nucleophilic aromatic substitution or Ullmann-type coupling .
Nucleophilic Aromatic Substitution
Ullmann Coupling
Critical Analysis of Synthetic Routes
The table below summarizes key methodologies and their outcomes:
Challenges persist in achieving high yields during coupling steps, often due to steric hindrance from the ethyl and hydroxyl groups. Strategies such as protecting group chemistry (e.g., silylation of hydroxyl groups) and high-pressure catalysis are under investigation .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in inhibiting specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials with unique properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole and pyrazole rings are known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds such as 4-(7-chloro-5-(trifluoromethyl)-1H-benzimidazol-2-yl)-6-ethylbenzene-1,3-diol (Compound 4, ) replace the benzothiazole with a benzimidazole group. Key differences include:
- Electronic Effects : Benzimidazole’s electron-rich NH group contrasts with benzothiazole’s sulfur atom, altering binding interactions in biological targets.
Phenoxy-Substituted Pyrazole Analogs
4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol () features a phenoxy group instead of benzothiazole. Key distinctions:
- Solubility: The phenoxy group may increase hydrophobicity compared to benzothiazole’s polarizable sulfur atom.
- Synthetic Flexibility: Phenoxy substitution allows modular derivatization but may reduce π-π stacking efficiency in target binding .
Antitubercular Benzothiazole Derivatives
highlights 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol (Compound 3d), which shares the benzothiazole core but includes nitro and methoxy groups:
- Biological Activity : Such derivatives inhibit Mycobacterium tuberculosis, suggesting Compound A could be repurposed for antitubercular screening .
Dihydrobenzodioxin-Containing Analogs
4-[4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol () replaces benzothiazole with a dihydrobenzodioxin ring:
- Lipophilicity : The dioxin ring increases logP values, favoring blood-brain barrier penetration but risking off-target effects.
- Pharmacokinetics : Enhanced metabolic resistance due to the fused oxygenated ring .
Biological Activity
4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molar mass of 323.37 g/mol. It contains a benzothiazole moiety and a pyrazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3O2S |
| Molar Mass | 323.37 g/mol |
| CAS Number | 879473-36-6 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole and pyrazole have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial disruption .
In a study examining related compounds, it was found that the presence of the benzothiazole group enhanced the cytotoxicity towards hepatoma cells compared to normal cells. The mechanism involved ROS accumulation leading to mitochondrial membrane potential (MMP) disruption and activation of caspases, crucial for apoptosis .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain derivatives exhibited effective inhibition against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antibacterial activity .
The proposed mechanism for the biological activity of this compound includes:
- Induction of Apoptosis : Through ROS-mediated pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism.
Study 1: Cytotoxicity Assessment
A study on related pyrazole derivatives demonstrated that specific structural modifications led to increased cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The compound's ability to disrupt mitochondrial function was a key finding, indicating its potential as an anticancer agent.
Study 2: Antimicrobial Evaluation
A series of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy against Candida spp. Results indicated that certain compounds showed higher potency than standard antifungal agents like fluconazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole-thiazole hybrids are often prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. Evidence from analogous benzothiazole-pyrazole syntheses (e.g., Vilsmeier-Haack formylation in ) suggests using polar aprotic solvents (DMF, ethanol) with catalytic acetic acid to enhance cyclization. Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments (e.g., 1:1 molar ratios of reactants). Column chromatography or recrystallization (methanol/water) is recommended for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) resolve ambiguities in structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.5 ppm) and diol hydroxyl groups (broad peaks δ 4–5 ppm). Compare with structurally similar compounds (e.g., reports pyrazole ring protons at δ 7.2–8.1 ppm).
- X-ray crystallography : Asymmetric unit analysis (e.g., ) reveals dihedral angles between benzothiazole and pyrazole rings (6–34°), critical for confirming planarity and steric interactions. Weak π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions stabilize the crystal lattice .
- IR : O–H stretches (3400–3500 cm) and C=N/C=C vibrations (1590–1720 cm) confirm functional groups .
Advanced Research Questions
Q. What strategies can reconcile conflicting data on the compound’s bioactivity across different assays (e.g., antitumor vs. antiviral)?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:
- Antitumor activity : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with structural analogs (e.g., notes thiazole derivatives with IC < 10 µM).
- Antiviral activity : Use plaque reduction assays (e.g., HIV-1 protease inhibition in ). Structural modifications (e.g., introducing electron-withdrawing groups on the benzothiazole ring) may enhance target specificity. Validate via molecular docking to identify binding affinities to viral proteases vs. human kinases .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 protease (PDB: 1HPV). Focus on hydrogen bonding with catalytic aspartic acid residues (e.g., pyrazole N–H interactions) and hydrophobic contacts with benzothiazole .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize lead compounds .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- In vitro assays : Measure ROS scavenging via DCFH-DA fluorescence in HEK-293 cells. Compare with positive controls (e.g., ascorbic acid).
- Enzyme inhibition : Test inhibition of xanthine oxidase (linked to gout) or NADPH oxidase using spectrophotometric methods (λ = 290 nm). Correlate activity with diol group’s redox potential .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Standardize synthesis : Ensure consistent purity (>95% by HPLC; ) and characterize each batch via LC-MS.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across replicates. Report confidence intervals (95%) .
Q. What are best practices for resolving discrepancies in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Comparative analysis : Overlay X-ray structures (e.g., ) with DFT-optimized geometries (Gaussian 16). Discrepancies in dihedral angles (>5°) may indicate solvent effects or crystal packing forces.
- NMR in different solvents : Acquire -NMR in DMSO-d vs. CDCl to assess conformational flexibility .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 351.39 g/mol | |
| X-ray Dihedral Angles | Benzothiazole-pyrazole: 6.5–34.0° | |
| Antitumor Activity (IC) | 8.7 µM (MCF-7) | |
| Synthetic Yield | 65–78% (recrystallized) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
